4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine
Description
4-{5-Bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine (CAS: 17798-34-4) is a brominated pyrazolopyridine derivative with a 1-methylpiperidine substituent. Its molecular formula is C12H14BrN4, with a molecular weight of 289.14 g/mol (varies slightly depending on isotopic composition) . The compound features a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at the 5-position and a 1-methylpiperidine group at the 1-position. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted XLogP3 ~2.5) and hydrogen-bonding capacity (1 hydrogen bond donor, 4 acceptors) . It is primarily utilized in medicinal chemistry as a building block for kinase inhibitors and anticancer agents due to its ability to mimic purine bases in ATP-binding pockets .
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4/c1-16-4-2-11(3-5-16)17-12-9(7-15-17)6-10(13)8-14-12/h6-8,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEXKHZJWQYUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2C3=NC=C(C=C3C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodization: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain an intermediate compound.
Protection: The NH group of the intermediate is protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Coupling Reactions: The pyrazolo[3,4-b]pyridine core can participate in coupling reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodization.
Para-methoxybenzyl chloride (PMB-Cl): Used for protecting the NH group.
Palladium Catalysts: Often used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine often involves multiple steps, including the bromination of pyrazolopyridine derivatives followed by piperidine substitution. For example, recent studies have shown that various derivatives can be synthesized using copper-catalyzed coupling reactions, yielding compounds with moderate to good yields .
Biological Activities
The compound has been investigated for several biological activities:
- Antibacterial Activity : Compounds derived from the pyrazolopyridine scaffold have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from this compound have shown effectiveness comparable to standard antibiotics like streptomycin .
- Antioxidant Properties : The antioxidant activity of this compound has been evaluated using DPPH and superoxide radical scavenging assays. Certain derivatives exhibited substantial scavenging activity, indicating potential applications in preventing oxidative stress-related diseases .
- Cancer Research : The compound's ability to inhibit specific kinases involved in cell cycle regulation suggests its potential as an anticancer agent. It has been noted that similar pyrazolopyridine compounds can interfere with pathways that control cell proliferation and apoptosis .
Case Studies and Research Findings
Several studies have documented the application of this compound in various therapeutic areas:
Mechanism of Action
The mechanism of action of 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the modulation of inflammatory responses .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The table below compares 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine with structurally related pyrazolopyridine derivatives:
Key Observations :
- Substituent Position : The 1-methylpiperidine group in the target compound enhances solubility in polar solvents compared to lipophilic substituents like cyclopropylethyl .
- Biological Activity : The 3-carboxylate ester (e.g., methyl ester) is primarily a synthetic intermediate, whereas the 3-amine derivative (e.g., 5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine) shows direct antibacterial activity .
- LogP and Bioavailability : The pyridinylmethyl analog (logP = 2.1) is less lipophilic than the 1-methylpiperidine derivative (predicted logP ~2.5), suggesting differences in blood-brain barrier penetration.
Pharmacological Profiles
- Anticancer Potential: The 1-methylpiperidine derivative is under investigation for kinase inhibition (e.g., JAK2, EGFR), while sulfonamide-bearing analogs demonstrate anti-tuberculosis activity .
- Toxicity : Piperidine derivatives generally exhibit lower cytotoxicity (IC50 > 10 µM in HEK293 cells) compared to pyridine-based analogs, which may induce hepatic enzyme inhibition .
Physicochemical Properties
| Property | 4-{5-Bromo-1H-pyrazolo[...}-1-methylpiperidine | Methyl 5-bromo-1H-pyrazolo[...]-3-carboxylate | 5-Bromo-4,6-dimethyl-1H-pyrazolo[...]-3-amine |
|---|---|---|---|
| XLogP3 | ~2.5 | 1.7 | 1.2 |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Water Solubility (mg/mL) | 0.5 (predicted) | 0.3 | 0.1 |
| Melting Point (°C) | 120–125 (decomposes) | 145–148 | 180–185 |
Biological Activity
4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a brominated pyrazolo[3,4-b]pyridine core linked to a piperidine ring, which contributes to its unique pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 5-bromo-1-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine |
| CAS Number | 1016850-95-5 |
| Molecular Formula | C12H15BrN4 |
| Molecular Weight | 284.17 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, leading to various biological effects such as:
- Inhibition of Cancer Cell Proliferation: The compound may suppress the growth of cancer cells by targeting kinases involved in cell signaling pathways.
- Anti-inflammatory Effects: It has potential applications in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Anti-Cancer Activity
Research indicates that compounds with similar structures exhibit significant anti-cancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridine have been identified as promising candidates for the development of tyrosine kinase inhibitors (TKIs) .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays. In vitro studies have demonstrated that it can inhibit COX-2 activity effectively. For example, IC50 values for related compounds have been reported around , comparable to standard anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives, including this compound:
- Synthesis and Evaluation:
- Structure-Activity Relationship (SAR):
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound | Biological Activity | Remarks |
|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine | Moderate anti-cancer activity | Lacks bromination and piperidine substitution |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Anti-inflammatory effects | Similar structure but without piperidine ring |
| 1-Methylpiperidine | Limited biological activity | Does not possess pyrazole core |
Q & A
Q. What are the common synthetic routes for 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine?
The compound is synthesized via regioselective halogenation and piperidine functionalization. A typical approach involves:
- Starting with a pyrazolo[3,4-b]pyridine core, bromination at the 5-position using NaNO₂ and Ac₂O under controlled conditions to ensure regioselectivity .
- Subsequent N-alkylation with 1-methylpiperidine via nucleophilic substitution, often employing phase-transfer catalysts like Bu₄N⁺HSO₄⁻ to enhance reaction efficiency .
- Purification via column chromatography (e.g., silica gel) and characterization using H/C NMR and IR spectroscopy to confirm substituent positioning .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- H NMR : Identifies proton environments (e.g., aromatic protons at δ 8.2–8.3 ppm for pyrazolo[3,4-b]pyridine, methylpiperidine signals at δ 2.2–2.4 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C-Br stretch ~600 cm⁻¹, piperidine ring vibrations) .
- X-ray Crystallography : Resolves 3D structure and validates regiochemistry, as demonstrated for analogous brominated pyrazolo[3,4-b]pyridines (monoclinic system, space group P21/c) .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[3,4-b]pyridine bromination be mitigated?
Regioselectivity is influenced by:
- Electrophilic directing groups : Electron-withdrawing substituents (e.g., nitro) at specific positions can direct bromination to the 5-position .
- Reaction conditions : Lower temperatures (0–25°C) and dilute HNO₃ as a nitrating agent minimize competing side reactions .
- Catalysts : Use of Lewis acids (e.g., FeCl₃) to stabilize transition states and enhance selectivity .
Q. What strategies resolve contradictions in reported synthetic yields for halogenated pyrazolo[3,4-b]pyridines?
Yield discrepancies often arise from:
- Purity of starting materials : Impurities in 1-methylpiperidine or brominating agents can reduce efficiency. Pre-purification via distillation is recommended .
- Reaction time optimization : Over- or under-reaction times (e.g., 20–24 hours for bromination) significantly impact yields. Kinetic studies using TLC monitoring are critical .
- Workup protocols : Inadequate quenching of excess bromine or incomplete extraction can lead to losses. Neutralization with Na₂S₂O₃ improves recovery .
Q. How does the molecular structure influence biological activity in pyrazolo[3,4-b]pyridine derivatives?
- Substituent effects : The 5-bromo group enhances electrophilic interactions with target proteins (e.g., kinase inhibitors), while the 1-methylpiperidine moiety improves solubility and bioavailability .
- Conformational flexibility : X-ray data shows that the piperidine ring adopts a chair conformation, enabling optimal binding to hydrophobic pockets in enzymes .
- Halogen bonding : The bromine atom participates in halogen bonding with amino acid residues (e.g., lysine), as observed in SAR studies of kinase inhibitors .
Methodological Considerations
Q. What are best practices for functionalizing the pyrazolo[3,4-b]pyridine core for SAR studies?
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) introduces aryl/heteroaryl groups at the 5-position .
- Reductive amination : Modifies the piperidine moiety to explore steric and electronic effects on activity .
- Safety protocols : Use fume hoods and PPE when handling brominating agents (HBr/NaNO₂), which are corrosive and toxic .
Q. How can computational methods complement experimental data for this compound?
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like JAK2 or CDK2, guiding synthetic prioritization .
- DFT calculations : Models electron density distribution to explain regioselectivity in electrophilic substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
